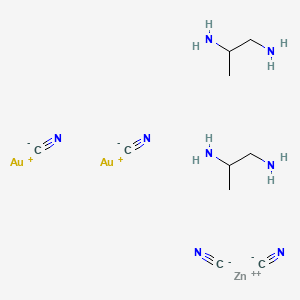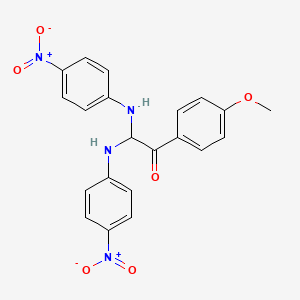
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4'-METHOXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY-: is a complex organic compound characterized by its unique structure, which includes acetophenone and nitroaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- typically involves the reaction of acetophenone with p-nitroaniline under specific conditions. The process may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Methoxylation: Addition of a methoxy group to the compound.
Condensation: Combining acetophenone with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized forms.
Reduction: Reduction of nitro groups to amine groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: May involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield amine derivatives, while oxidation could produce various oxidized forms of the compound.
Applications De Recherche Scientifique
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
ACETOPHENONE, 2,2-BIS(p-AMINOANILINO)-4’-METHOXY-: Similar structure but with amino groups instead of nitro groups.
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-HYDROXY-: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
ACETOPHENONE, 2,2-BIS(p-NITROANILINO)-4’-METHOXY- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
94872-51-2 |
|---|---|
Formule moléculaire |
C21H18N4O6 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2,2-bis(4-nitroanilino)ethanone |
InChI |
InChI=1S/C21H18N4O6/c1-31-19-12-2-14(3-13-19)20(26)21(22-15-4-8-17(9-5-15)24(27)28)23-16-6-10-18(11-7-16)25(29)30/h2-13,21-23H,1H3 |
Clé InChI |
AIGAUWTXIDBLBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



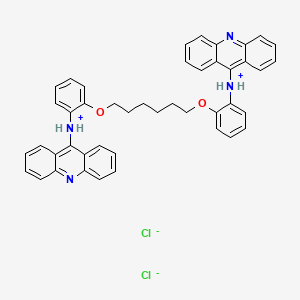

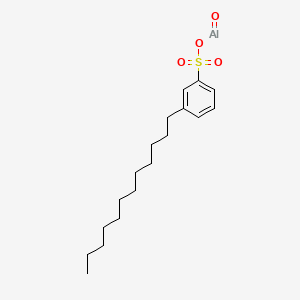
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)



![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
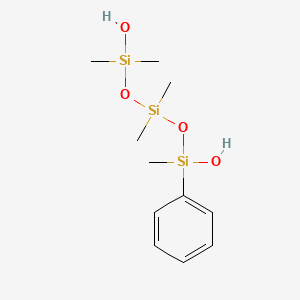
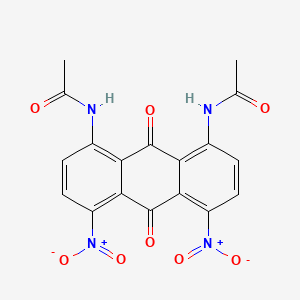

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
